molecular formula C14H13FO B6373078 5-(3,5-Dimethylphenyl)-2-fluorophenol CAS No. 1261964-09-3

5-(3,5-Dimethylphenyl)-2-fluorophenol

Cat. No.: B6373078
CAS No.: 1261964-09-3
M. Wt: 216.25 g/mol
InChI Key: CHTVUWUMNLDXSJ-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)-2-fluorophenol: is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dimethylphenylboronic acid and 2-fluorophenol.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 3,5-dimethylphenylboronic acid and 2-fluorophenol. This reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate and a solvent such as toluene or ethanol.

    Reaction Conditions: The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 5-(3,5-dimethylphenyl)-2-fluorobenzaldehyde.

    Reduction: Formation of 5-(3,5-dimethylphenyl)-2-fluorocyclohexanol.

    Substitution: Formation of 5-(3,5-dimethylphenyl)-2-aminophenol or 5-(3,5-dimethylphenyl)-2-thiophenol.

Scientific Research Applications

5-(3,5-Dimethylphenyl)-2-fluorophenol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Environmental Monitoring: The compound is utilized in the development of sensors for detecting environmental pollutants.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified for specific applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-Dimethylphenyl)-2-chlorophenol
  • 5-(3,5-Dimethylphenyl)-2-bromophenol
  • 5-(3,5-Dimethylphenyl)-2-iodophenol

Comparison

Compared to its halogenated analogs, 5-(3,5-Dimethylphenyl)-2-fluorophenol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets. This makes this compound particularly valuable in medicinal chemistry for designing drugs with improved efficacy and selectivity.

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-5-10(2)7-12(6-9)11-3-4-13(15)14(16)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTVUWUMNLDXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684134
Record name 4-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-09-3
Record name 4-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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